4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Description
4,5-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 5, a methylsulfanyl group at position 2, and a piperazine ring linked to a 5-methylpyrimidin-4-yl moiety. The presence of the piperazine group enhances solubility and bioavailability, while the methyl and methylsulfanyl substituents influence electronic properties and steric interactions, which are critical for target binding .
Properties
IUPAC Name |
4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-11-9-17-10-18-14(11)21-5-7-22(8-6-21)15-12(2)13(3)19-16(20-15)23-4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIJZFJMDIDRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC(=NC(=C3C)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other pyrimidine-based derivatives but exhibits distinct features:
- Chlorinated Pyrimidine Derivatives: A related compound, 4-chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine (CAS: 339017-81-1), replaces the 4,5-dimethyl groups with chlorine atoms.
- Oxazolo[4,5-d]pyrimidine Derivatives : Compounds such as 7-(4-(methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine (melting point: 289–291°C) feature sulfonyl groups on the piperazine ring, which increase polarity and thermal stability compared to the methylsulfanyl group in the target compound. The sulfonyl moiety also improves hydrogen-bonding capacity, which may enhance target affinity .
- Thieno[3,2-d]pyrimidine Derivatives: Patent EP 2 402 347 A1 describes compounds like (S)-1-(4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-aminopropan-1-one (molecular weight: 519.3 g/mol). These derivatives incorporate morpholino and indazole groups, which confer distinct pharmacological profiles compared to the simpler methylpyrimidinyl substituents in the target compound .
Physicochemical Properties
- Melting Points : The oxazolo-pyrimidine derivatives exhibit higher melting points (up to 291°C) due to strong intermolecular interactions from sulfonyl groups. In contrast, the target compound’s methyl and methylsulfanyl groups likely reduce melting points via weaker van der Waals forces.
- Synthesis Yields : Oxazolo-pyrimidines achieve yields of 71–77% via methylsulfonyl or tosyl group incorporation, suggesting efficient synthetic routes for sulfonyl derivatives. Chlorinated pyrimidines (e.g., ) show lower yields (42–52%), possibly due to steric hindrance or side reactions with chlorine substituents .
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